molecular formula C6H15NO B3431246 2-Methylamino-pentanol-(5) CAS No. 89585-18-2

2-Methylamino-pentanol-(5)

Cat. No.: B3431246
CAS No.: 89585-18-2
M. Wt: 117.19 g/mol
InChI Key: ZVYJWCYTKFZINI-UHFFFAOYSA-N
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Description

2-Methylamino-pentanol-(5) is an organic compound that belongs to the class of alcohols It is characterized by the presence of a methylamino group attached to the pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylamino-pentanol-(5) typically involves the reaction of 2-methylamino-pentane with a suitable oxidizing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Methylamino-pentanol-(5) may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methylamino-pentanol-(5) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

2-Methylamino-pentanol-(5) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Methylamino-pentanol-(5) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.

Comparison with Similar Compounds

    2-Methylamino-ethanol: Similar in structure but with a shorter carbon chain.

    2-Methylamino-butanol: Similar but with a different carbon chain length.

    2-Methylamino-hexanol: Similar but with a longer carbon chain.

Uniqueness: 2-Methylamino-pentanol-(5) is unique due to its specific carbon chain length and the presence of both a methylamino group and a hydroxyl group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

4-(methylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(7-2)4-3-5-8/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYJWCYTKFZINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89585-18-2
Record name 4-(methylamino)pentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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